

# Spectroscopic Profile of Glyoxalbis(2-hydroxyanil): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Glyoxalbis(2-hydroxyanil)**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Glyoxalbis(2-hydroxyanil)**, a Schiff base ligand with applications in coordination chemistry and analytical sciences. The information is compiled from various sources and is intended to serve as a foundational reference for researchers working with this compound.

## Compound Overview

**Glyoxalbis(2-hydroxyanil)**, with the chemical formula  $C_{14}H_{12}N_2O_2$ , is a symmetrical Schiff base formed from the condensation of glyoxal and 2-aminophenol.<sup>[1]</sup> At room temperature, it typically appears as a yellow to orange crystalline solid.<sup>[1]</sup> While its solubility in water is limited, it is more soluble in organic solvents like ethanol, methanol, and dimethylformamide.<sup>[1]</sup> Its primary utility lies in its capacity as a tetradeятate ligand, forming stable complexes with various transition metal ions.

Chemical Structure:

Figure 1: Chemical structure of **Glyoxalbis(2-hydroxyanil)**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Glyoxalbis(2-hydroxyanil)**. It is important to note that a complete, experimentally verified dataset for this specific compound is

not readily available in the public domain. The data presented below is a combination of available information and plausible values derived from the analysis of structurally similar Schiff bases.

## <sup>1</sup>H NMR Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Glyoxalbis(2-hydroxyanil)**, the spectrum is expected to be symmetrical. The following table provides predicted chemical shifts ( $\delta$ ) in ppm relative to a standard reference.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic-OH	~13.0 - 14.0	Singlet (broad)	2H
Imine-CH	~8.5 - 9.0	Singlet	2H
Aromatic-H	~6.8 - 7.5	Multiplet	8H

Note: The broadness of the hydroxyl proton signal is due to hydrogen bonding and exchange phenomena. The exact chemical shifts of the aromatic protons will depend on their specific positions on the phenyl rings and the solvent used.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR provides information about the carbon framework of the molecule. The predicted chemical shifts for **Glyoxalbis(2-hydroxyanil)** are presented below.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Imine C=N	~160 - 165
Aromatic C-O	~150 - 155
Aromatic C (unsubstituted)	~115 - 130
Aromatic C (quaternary)	~135 - 145

Note: The solvent for which some experimental data exists is "Polysol".[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **Glyoxalbis(2-hydroxyanil)**.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
O-H (hydroxyl)	Stretching (hydrogen-bonded)	3200 - 3500 (broad)
C-H (aromatic)	Stretching	3000 - 3100
C=N (imine)	Stretching	1600 - 1630
C=C (aromatic)	Stretching	1450 - 1600
C-O (phenol)	Stretching	1200 - 1300

Note: The presence of a strong, broad band in the 3200-3500 cm<sup>-1</sup> region is indicative of the hydroxyl groups, while the sharp peak around 1600-1630 cm<sup>-1</sup> is characteristic of the imine bond.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic Schiff bases typically exhibit strong absorption bands in the UV and visible regions.

Solvent	$\lambda_{\text{max}}$ (nm)	**Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> ) **	
			Electronic Transition
Ethanol	~230 - 280	> 10,000	$\pi \rightarrow \pi^*$ (aromatic rings)
	~320 - 400	> 5,000	$n \rightarrow \pi^*$ (imine)

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

# Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Glyoxalbis(2-hydroxyanil)**.

## NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Weigh approximately 10-20 mg of **Glyoxalbis(2-hydroxyanil)**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shifts, particularly for the hydroxyl protons.
- Ensure the sample is fully dissolved before placing it in the spectrometer.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is typically used.

Sample Preparation (Solid State):

- KBr Pellet Method:
  - Grind a small amount (1-2 mg) of **Glyoxalbis(2-hydroxyanil)** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the prepared sample in the spectrometer and record the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

#### Sample Preparation:

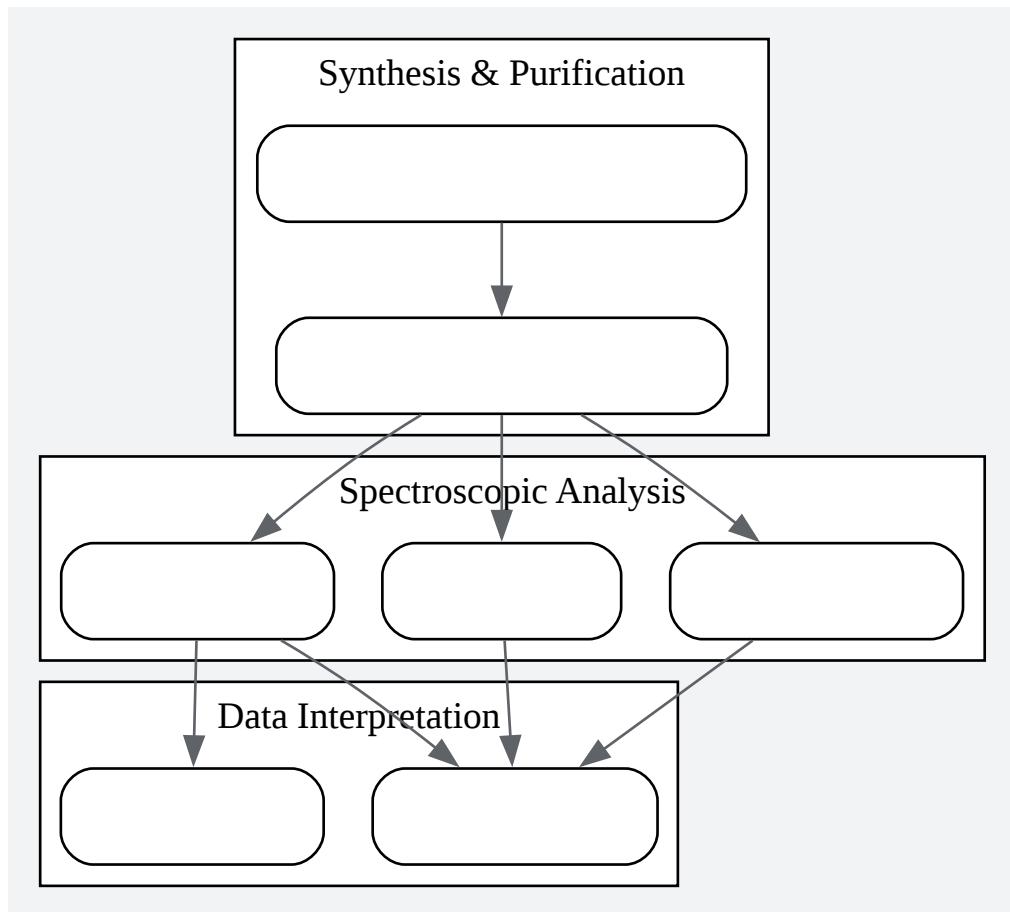
- Prepare a stock solution of **Glyoxalbis(2-hydroxyanil)** of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol).
- From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

#### Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second quartz cuvette with the sample solution.
- Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).

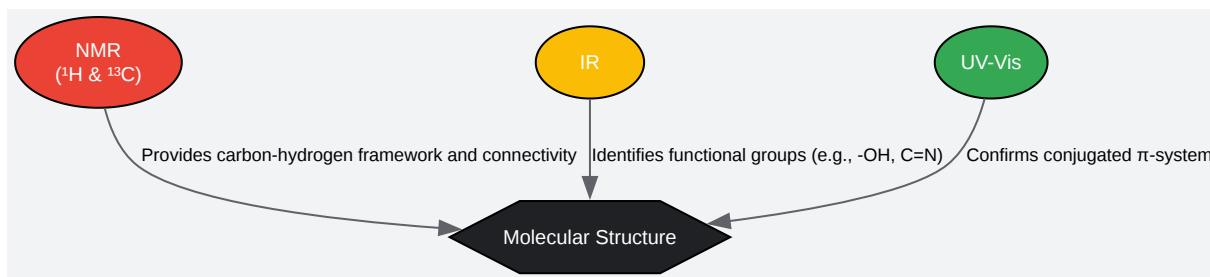
## Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **Glyoxalbis(2-hydroxyanil)** and the relationship between the different spectroscopic techniques in structure elucidation.



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Figure 2: General workflow for the synthesis and spectroscopic characterization of **Glyoxalbis(2-hydroxyanil)**.



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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Glyoxalbis(2-hydroxyanil): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075053#spectroscopic-data-nmr-ir-uv-vis-of-glyoxalbis-2-hydroxyanil>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)